1-Ethoxy-4-nitro-2-vinyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-nitro-2-vinyl-benzene is an organic compound characterized by the presence of an ethoxy group, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-nitro-2-vinyl-benzene can be synthesized through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts such as palladium and bases like triethylamine to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-nitro-2-vinyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Heck Coupling Reaction: The vinyl group can be added via a palladium-catalyzed coupling reaction with a suitable vinyl halide.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for the nitration of ethoxybenzene.
Heck Coupling: Palladium catalysts and bases like triethylamine are used to facilitate the coupling reaction.
Major Products: The major products formed from these reactions include this compound and its derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-4-nitro-2-vinyl-benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethoxy-4-nitro-2-vinyl-benzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating further chemical transformations .
Comparison with Similar Compounds
1-Ethoxy-2-methoxy-4-(2-nitro-vinyl)-benzene: Similar in structure but with an additional methoxy group.
1-Ethoxy-4-nitrobenzene: Lacks the vinyl group, making it less reactive in certain coupling reactions.
Uniqueness: 1-Ethoxy-4-nitro-2-vinyl-benzene is unique due to the presence of both a nitro group and a vinyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-ethenyl-1-ethoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKUDAKDTVLWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.